![molecular formula C10H7NOS B15070380 6H-Pyrano[2,3-e][1,3]benzothiazole CAS No. 29152-21-4](/img/structure/B15070380.png)
6H-Pyrano[2,3-e][1,3]benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Pyrano[2,3-e][1,3]benzothiazole is a heterocyclic compound that features a fused pyrano and benzothiazole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrano[2,3-e][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzothiazole with an aldehyde in the presence of a base, leading to the formation of the desired pyrano-fused product . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature and reaction time precisely.
Analyse Chemischer Reaktionen
Types of Reactions
6H-Pyrano[2,3-e][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in the development of new therapeutic agents due to its bioactive properties.
Industry: Applications in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism by which 6H-Pyrano[2,3-e][1,3]benzothiazole exerts its effects is not fully understood but is believed to involve interactions with various molecular targets. In the context of its anticancer activity, it may inhibit specific enzymes or interfere with DNA replication . The exact pathways and targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrano[2,3-c]pyrazole: Another heterocyclic compound with a fused pyrano ring, known for its pharmacological activities.
Benzothiazole: The parent compound of 6H-Pyrano[2,3-e][1,3]benzothiazole, widely studied for its diverse biological activities.
Uniqueness
This compound is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural uniqueness contributes to its potential as a versatile scaffold in drug design and materials science .
Eigenschaften
CAS-Nummer |
29152-21-4 |
|---|---|
Molekularformel |
C10H7NOS |
Molekulargewicht |
189.24 g/mol |
IUPAC-Name |
6H-pyrano[2,3-e][1,3]benzothiazole |
InChI |
InChI=1S/C10H7NOS/c1-2-7-3-4-8-9(11-6-13-8)10(7)12-5-1/h1,3-6H,2H2 |
InChI-Schlüssel |
OSVCMYPBTANZMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=COC2=C1C=CC3=C2N=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


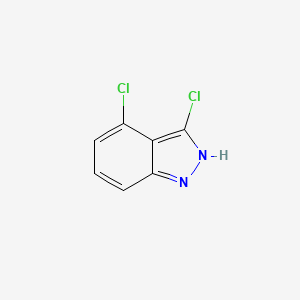
![2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B15070316.png)


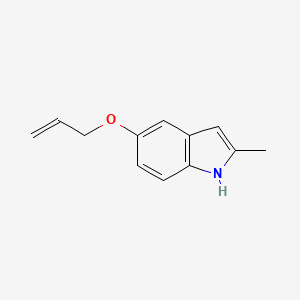
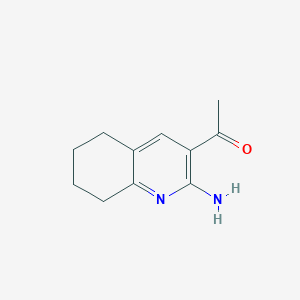

![[Dimethyl(propan-2-yl)silyl] butanoate](/img/structure/B15070339.png)

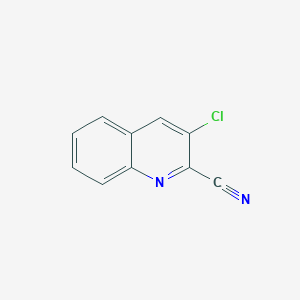

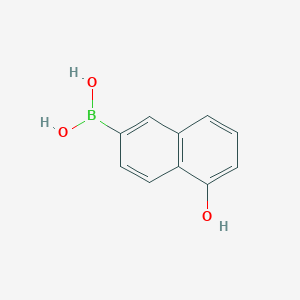

![3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15070379.png)
